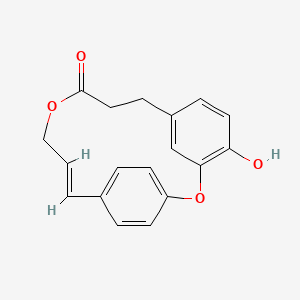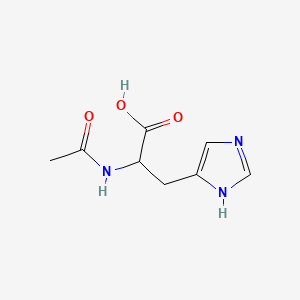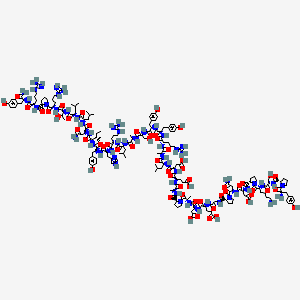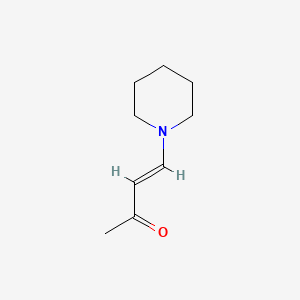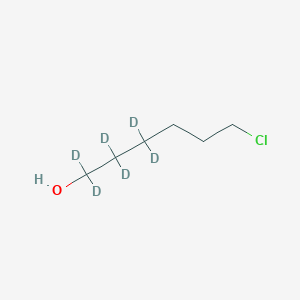
6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol (6-C-HDH) is a synthetic derivative of hexadeuteriohexanol (HDH) and is an important research chemical for the study of biochemical and physiological effects. 6-C-HDH is a chiral alcohol with a single chiral center and is the only known alcohol with six deuterium atoms. 6-C-HDH has been used in various scientific research applications due to its unique properties and potential to provide valuable insight into biochemical and physiological processes.
科学的研究の応用
6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol has been used in a variety of scientific research applications due to its unique properties and potential to provide valuable insight into biochemical and physiological processes. It has been used to study the structure and function of enzymes and other proteins, to study the effects of chirality on drug efficacy, and to study the effects of deuterium on metabolic pathways. In addition, 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol has been used to study the effects of deuterium on the metabolism of xenobiotics and to study the effects of deuterium on the structure and function of enzymes.
作用機序
The mechanism of action of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is not fully understood; however, it is believed to be related to its unique chiral structure and its ability to interact with enzymes and other proteins. 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is thought to interact with enzymes by forming a complex with the enzyme's active site and altering the enzyme's catalytic activity. In addition, 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is believed to interact with proteins in a similar manner, potentially altering the structure and function of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol are not fully understood; however, it is believed to have a variety of effects on biochemical and physiological processes. 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is thought to interact with enzymes, altering their catalytic activity and potentially affecting their function. In addition, 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is believed to interact with proteins, potentially altering their structure and function. Furthermore, 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is believed to have an effect on metabolic pathways, potentially affecting the metabolism of xenobiotics.
実験室実験の利点と制限
The use of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol in laboratory experiments has several advantages and limitations. One of the main advantages of using 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is its ability to provide valuable insight into biochemical and physiological processes. In addition, 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, one of the main limitations of using 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is its potential to interact with enzymes and proteins, potentially altering their structure and function.
将来の方向性
The use of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol in scientific research is still in its early stages and there are many potential future directions for research. Some potential future directions for research include further study of the effects of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol on biochemical and physiological processes, further study of the effects of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol on metabolic pathways, and further study of the effects of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol on the structure and function of enzymes. In addition, future research should focus on the potential therapeutic applications of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol, such as its potential use as a drug or as a tool for studying the effects of chirality on drug efficacy.
合成法
The synthesis of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is relatively straightforward and involves the use of a Grignard reagent, a halogenating agent, and a base. The Grignard reagent is reacted with HDH in a suitable solvent, such as THF or DMF, to form a Grignard adduct. The halogenating agent, such as bromine or chlorine, is then added to the Grignard adduct to form the desired 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol product. The reaction is then quenched with a base such as sodium hydroxide to form the final product.
特性
IUPAC Name |
6-chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i2D2,4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPTNNCGDAGEJ-JIKIKKOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCl)C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




